molecular formula C16H13BrO4 B14915386 2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate

2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate

Cat. No.: B14915386
M. Wt: 349.17 g/mol
InChI Key: DVQQOBJNGMGWON-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The bromobenzoate moiety can also facilitate binding to specific proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • 2-Bromo-2-methylbutane
  • 4-(Methoxycarbonyl)phenyl 2-bromobenzoate

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 2-bromobenzoate is unique due to the presence of both a methoxyphenyl group and a bromobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and medicinal chemistry .

Properties

Molecular Formula

C16H13BrO4

Molecular Weight

349.17 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-bromobenzoate

InChI

InChI=1S/C16H13BrO4/c1-20-12-8-6-11(7-9-12)15(18)10-21-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3

InChI Key

DVQQOBJNGMGWON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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